molecular formula C10H10O2S B8406720 3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylicacid

3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylicacid

Cat. No.: B8406720
M. Wt: 194.25 g/mol
InChI Key: DWLMCBCPGLTBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylicacid is a complex organic compound with the molecular formula C12H14O2S. It is known for its unique structure, which includes a tetrahydrobenzo[b]thiophene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylicacid typically involves multi-step reactions. One common method starts with the condensation of cyclohexanone and ethyl cyanoacetate, followed by cyclization and subsequent functional group transformations . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylicacid include:

Uniqueness

What sets this compound apart is its unique tetrahydrobenzo[b]thiophene ring system, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

3-thiatricyclo[5.2.1.02,6]deca-2(6),4-diene-4-carboxylic acid

InChI

InChI=1S/C10H10O2S/c11-10(12)8-4-7-5-1-2-6(3-5)9(7)13-8/h4-6H,1-3H2,(H,11,12)

InChI Key

DWLMCBCPGLTBCX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3=C2SC(=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100-mL single-neck round bottomed flask equipped with a magnetic stirrer and reflux condenser was purged with nitrogen and charged with 1d (930 mg, 4.19 mmol), ethanol (7 mL), THF (7 mL), water (7 mL) and lithium hydroxide (301 mg, 12.6 mmol) and the mixture heated at 50° C. for 4 h. After this time, the reaction was cooled to room temperature and acidified to pH 1.5 with 2N hydrochloric acid. The resulting precipitate was collected by vacuum filtration, washed with water (2×10 mL) and dried overnight under vacuum to afford a 94% yield (768 mg) of 1e as a white solid: mp 183-184° C.; 1H NMR (500 MHz, DMSO-d6) δ 12.66 (br s, 1H), 7.48 (s, 1H), 3.59 (m, 1H), 3.41 (m, 1H), 1.97-1.83 (m, 3H), 1.61 (dt, 1H, J=9.0, 2.5 Hz), 0.96 (dd, 2H, J=12.5, 3.5 Hz); MS (APCI−) m/z 193.2 (M−H).
Name
1d
Quantity
930 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
301 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
94%

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